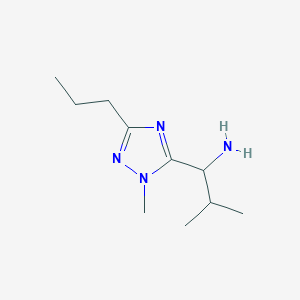
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H20N4 and a molecular weight of 196.29 g/mol . This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves several steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials typically include a suitable amine and a nitrile compound, which undergo cyclization under acidic or basic conditions to form the triazole ring . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the additional functional groups.
1,2,3-Triazole: Another triazole isomer with different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-methyl-1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-5-6-8-12-10(14(4)13-8)9(11)7(2)3/h7,9H,5-6,11H2,1-4H3 |
InChI Key |
RSNPEMHCWQQIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C(C(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















